molecular formula C8H5BrF2N2 B598770 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 1202179-45-0

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

カタログ番号: B598770
CAS番号: 1202179-45-0
分子量: 247.04 g/mol
InChIキー: KYRZGXNOIWYETP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromine (Position 7)

  • Inductive withdrawal : σₚ = +0.23 (Hammett constant) reduces electron density at the pyridine ring.
  • Resonance effects : Limited due to meta-position relative to the imidazole nitrogen.
  • Spectroscopic impact : Upfield shift of ~0.5 ppm for adjacent protons in ¹H NMR.

Difluoromethyl (Position 2)

  • Polar hydrophobicity : CF₂H exhibits σ₁ = +0.42 (inductive constant), creating a dipole moment of 1.4–1.6 D.
  • Hyperconjugative stabilization : C–F σ* orbitals interact with the imidazole π-system, increasing ring planarity.

Electronic modulation effects (compared to unsubstituted imidazopyridine):

Property Change Magnitude
HOMO-LUMO gap Reduced by 0.8–1.2 eV
Aromatic ring current Enhanced
Dipole moment Increased by 2.3 D

Comparative Molecular Geometry with Related Imidazopyridine Derivatives

Key structural differences emerge when comparing This compound to analogs:

Torsion Angle Analysis

Derivative τ₁ (C1–C7–C8–C9) Dihedral Angle Source
7-Bromo-2-CF₂H (this compound) 178.9° 3.6°
2-Trifluoromethyl analog 175.2° 5.7°
2-Phenyl analog 165.2° 12.4°

Steric and Electronic Comparisons

  • Bromine vs. Chlorine (Position 7):

    • Bromine increases van der Waals radius by 0.15 Å but maintains similar torsion angles.
    • Higher molar refractivity (8.88 vs. 6.03).
  • Difluoromethyl vs. Trifluoromethyl (Position 2):

    • CF₂H reduces steric bulk (VvdW = 25.6 ų vs. 31.2 ų for CF₃).
    • Improved hydrogen-bond donor capacity (CF₂H⋯O = 2.9 Å vs. CF₃⋯O = 3.2 Å).
  • Adamantyl/Phenyl Side Chains :

    • Bulky adamantyl groups force dihedral angles >10°, disrupting conjugation.
    • Planar biphenyl substituents maintain <5° dihedral angles but reduce solubility.

特性

CAS番号

1202179-45-0

分子式

C8H5BrF2N2

分子量

247.04 g/mol

IUPAC名

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-5-1-2-13-4-6(8(10)11)12-7(13)3-5/h1-4,8H

InChIキー

KYRZGXNOIWYETP-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C=C1Br)C(F)F

正規SMILES

C1=CN2C=C(N=C2C=C1Br)C(F)F

同義語

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

製品の起源

United States

準備方法

Electrophilic Bromination at Position 7

For imidazo[1,2-a]pyridines lacking pre-installed bromine, electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) can introduce bromine at position 7.

Optimized Bromination Procedure

  • Substrate : 2-(Difluoromethyl)imidazo[1,2-a]pyridine

  • Reagents : NBS (1.1 equiv), FeCl₃ (0.1 equiv)

  • Solvent : Dichloromethane, 0°C → room temperature, 4 hours

  • Yield : 85% (isolated via silica gel chromatography)

Regioselectivity is dictated by the electron-rich nature of position 7, which is activated for electrophilic substitution.

Difluoromethylation via Radical Pathways

The difluoromethyl group at position 2 can be introduced using radical trifluoromethylation reagents. A reported method employs Langlois’ reagent (NaSO₂CF₂H) under photoredox catalysis:

Radical Difluoromethylation Protocol

  • Substrate : 7-Bromoimidazo[1,2-a]pyridine

  • Reagents : NaSO₂CF₂H (2.0 equiv), [Ir(ppy)₃] (2 mol%), K₂S₂O₈ (1.5 equiv)

  • Conditions : CH₃CN/H₂O (4:1), blue LEDs, 25°C, 8 hours

  • Yield : 60–65%

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and functionalization in a single pot, reducing purification steps and improving atom economy.

Tandem Cyclization-Bromination-Difluoromethylation

  • Cyclization : 2-Amino-5-bromopyridine + 1,1-difluoro-3-iodoacetone → imidazo[1,2-a]pyridine intermediate.

  • In Situ Bromination : NBS added directly post-cyclization.

  • Workup : Aqueous extraction and column chromatography.

  • Overall Yield : 55%

  • Advantage : Avoids isolation of intermediates, suitable for scale-up

Palladium-catalyzed cross-coupling enables late-stage introduction of difluoromethyl groups. For example, Suzuki-Miyaura coupling with difluoromethylboronic esters:

Cross-Coupling Protocol

  • Substrate : 7-Bromo-2-iodoimidazo[1,2-a]pyridine

  • Reagents : Difluoromethylboronic acid pinacol ester (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)

  • Conditions : DMF/H₂O (10:1), 80°C, 12 hours

  • Yield : 70%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Gould-Jacobs CyclizationHigh regioselectivityRequires pre-functionalized reagents68–72%
Post-Cyclization BrominationFlexibility in substrate designMultiple purification steps required80–85%
Radical DifluoromethylationMild conditions, scalabilityModerate yields60–65%
Tandem SynthesisReduced purification, time-efficientLower overall yield55%
Cross-CouplingLate-stage functionalization versatilitySensitivity to boronic ester availability70%

化学反応の分析

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including substitution, oxidation, and reduction. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is often achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxydifluoromethylation reactions yield hydroxydifluoromethylated imidazo[1,2-a]pyridines, while substitution reactions can introduce various functional groups at different positions on the scaffold .

作用機序

The mechanism of action of 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

類似化合物との比較

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include 3-bromo-7-fluoro-imidazo[1,2-a]pyridine and 2,7-dimethylimidazo[1,2-a]pyridine . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents attached to the core structure.

The uniqueness of this compound lies in the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

生物活性

The compound 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is part of a broader class of imidazo[1,2-a]pyridine derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological properties of this specific compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound is characterized by the presence of a bromine atom at the 7-position and a difluoromethyl group at the 2-position. This configuration is crucial for its biological activity. The synthesis typically involves multi-step reactions, including cyclization processes that yield the imidazo[1,2-a]pyridine scaffold.

Biological Activities

Imidazo[1,2-a]pyridine derivatives are known for a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds in this class exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives have demonstrated potent activity against Mycobacterium species with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity. In vitro studies have reported that related compounds can inhibit cell proliferation in various cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating effective growth inhibition .
  • Anti-Tubercular Effects : Recent investigations into similar imidazo[1,2-a]pyridine derivatives have revealed promising anti-tubercular activity. Compounds showed MIC values ranging from 0.07 to 0.14 μM against multidrug-resistant strains of Mycobacterium tuberculosis .

The exact mechanism by which this compound exerts its biological effects is under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cell proliferation .

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Anti-Cancer Study : A derivative showed a significant ability to inhibit lung metastasis in a mouse model of triple-negative breast cancer (TNBC), outperforming standard treatments like TAE226 .
  • Anti-Tuberculosis Research : In silico studies combined with experimental validations demonstrated that certain derivatives bind effectively to targets associated with Mycobacterium tuberculosis infection, suggesting potential as novel anti-TB agents .

Data Table: Biological Activity Overview

Activity Type Activity Description Reference
AntimicrobialEffective against Mycobacterium species
AnticancerInhibits TNBC cell proliferation
Anti-TubercularMIC values between 0.07 - 0.14 μM
Mechanism InsightsPotential interaction with signaling pathways

Q & A

Q. What are the optimized synthetic routes for 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and cyclization steps. For example, bromination at the 7-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂) under acidic conditions. The difluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions. A copper-catalyzed three-component coupling (TCC) reaction is effective for imidazo[1,2-a]pyridine core formation, using 2-aminopyridine, aldehydes, and alkynes under mild conditions (60–80°C, 12–24 hrs) . Yield optimization requires precise stoichiometry of AlCl₃ (5–10 mol%) in Friedel-Crafts acylation, with purification via silica-gel chromatography .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C-7, difluoromethyl at C-2).
  • X-ray crystallography : Confirms planarity of the fused bicyclic system and substituent orientation .
  • DFT calculations : Predict electronic properties (e.g., Fukui indices for electrophilic reactivity at C-3) .
  • HRMS : Validates molecular formula (C₈H₅BrF₂N₂).

Q. What are the common chemical reactions involving the bromine and difluoromethyl substituents?

  • Bromine : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to introduce aryl groups .
  • Difluoromethyl : Undergo nucleophilic substitution with amines or thiols (e.g., SN2 with piperidine in DCM, 25°C) .
  • C-3 Functionalization : Friedel-Crafts acylation with acetic anhydride/AlCl₃ (neat, 120°C) adds acetyl groups for GABA receptor binding studies .

Advanced Research Questions

Q. How can computational models predict the biological activity of derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to targets like GABAₐ receptors. For example, acetylated derivatives show ΔG values of −8.2 kcal/mol at the benzodiazepine site, correlating with anxiolytic activity . QSAR models using Hammett constants (σ) of substituents predict IC₅₀ trends for kinase inhibitors (R² = 0.89) .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for imidazo[1,2-a]pyridines?

Contradictions arise from substituent positional effects. For instance:

  • C-3 Acetylation : Enhances GABA binding but reduces solubility (logP increases by 1.2) .
  • C-7 Bromine : Improves anticancer activity (IC₅₀ = 3.9 nM against c-Met kinase) but increases hepatotoxicity risks .
    Use Pareto optimization to balance potency and ADMET properties. Meta-analyses of >30 derivatives suggest halogenation at C-7 and small alkyl groups at C-2 optimize selectivity .

Q. What strategies address low yields in multicomponent reactions for imidazo[1,2-a]pyridine derivatives?

  • Catalyst Screening : CuI/1,10-phenanthroline increases TCC reaction yields from 45% to 78% .
  • Solvent Optimization : Switch from DMF to DMA (dielectric constant ε = 37.8) reduces side reactions .
  • Microwave Assistance : Reduces reaction time from 24 hrs to 2 hrs (120°C, 300 W) .

Q. How to design experiments to evaluate metabolic stability of difluoromethyl-containing derivatives?

  • In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates).
  • Metabolite ID : UPLC-QTOF detects oxidative defluorination (m/z shift +16 for hydroxylation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。